4-Amino-5-ethylideneimidazol-2-one
Description
Contextualization of the Imidazolone (B8795221) Scaffold in Heterocyclic Chemistry
Nitrogen-containing heterocyclic compounds are fundamental building blocks in medicinal chemistry and materials science, with the imidazolone scaffold being a particularly versatile structure. researchgate.net Imidazole (B134444) and its derivatives, like imidazolones, are five-membered rings that are thermally and chemically stable due to their aromaticity. nih.gov This stability, combined with the ability to be readily functionalized, makes them crucial components in the design of new molecules. rsc.org
The imidazolone scaffold is a key structural unit in a wide array of pharmacologically active compounds, demonstrating antiviral, antifungal, anti-inflammatory, and anticancer properties. researchgate.net Its adaptable structure allows for extensive modifications, which is a significant advantage for optimizing the pharmacological effects of potential drug candidates. researchgate.net Beyond medicine, these scaffolds are integral to the development of push-pull chromophores for applications in optoelectronics and as fluorescent probes. rsc.org The electronic nature of the two nitrogen atoms in the imidazole ring allows it to act as either an electron donor or acceptor, a property that is key to the function of many charge-transfer chromophores. rsc.org
Historical Perspective on the Discovery and Significance of 4-Amino-5-ethylideneimidazol-2-one as a Chromophore
The story of this compound as a chromophore is intrinsically linked to the discovery of the Green Fluorescent Protein (GFP). In 1961, Osamu Shimomura first isolated GFP from the jellyfish Aequorea victoria as a companion protein to the bioluminescent photoprotein aequorin. acs.org For many years, GFP was a scientific curiosity, a beautiful protein whose utility was not yet realized. acs.org
A pivotal moment came in 1979 when Shimomura elucidated the structure of the GFP chromophore. acs.org He discovered that this light-emitting center was not a separate, externally-bound molecule, but was instead formed from a post-translational modification of three consecutive amino acid residues—Serine, Tyrosine, and Glycine—within the protein's own peptide chain. acs.orgpnas.org This autocatalytic cyclization and subsequent oxidation create the 4-(p-hydroxybenzylidene)-5-imidazolinone core, a derivative of this compound, which is responsible for GFP's fluorescence. pnas.org
The true revolution began in the early 1990s. In 1994, Martin Chalfie demonstrated that the gene for GFP could be expressed in other organisms, such as E. coli and C. elegans, creating a fluorescent tag to visualize gene expression and protein localization in living cells. nih.gov Shortly after, Roger Tsien's group began to explore the photochemistry of the chromophore, leading to the development of a vast palette of fluorescent proteins with improved brightness, stability, and a wide range of colors from cyan to yellow. nih.gov This work, which earned Shimomura, Chalfie, and Tsien the 2008 Nobel Prize in Chemistry, was built upon the unique chemical nature of the imidazolone-based chromophore. nih.gov
Fundamental Research Questions Driving Investigations of this compound Chemistry
Despite decades of research, the unique properties of the this compound chromophore and its derivatives continue to pose fundamental questions that drive current scientific inquiry. A central mystery is how the rigid beta-barrel structure of the GFP protein so effectively suppresses the non-radiative decay pathways of the chromophore. vu.nlworktribe.com When synthesized and studied in solution, the isolated chromophore is essentially non-fluorescent because it rapidly dissipates energy through molecular vibrations and rotations (photoinduced isomerization). vu.nlnih.gov Understanding the precise protein-chromophore interactions that restrict this movement and enhance fluorescence remains a major goal. vu.nlnih.gov
This leads to several key research areas:
Enhancing Quantum Yield: A primary objective is to develop synthetic analogs of the GFP chromophore that are brightly fluorescent in solution. nih.gov Research focuses on methods to mimic the protein's restrictive environment, either through chemical modifications that "lock" the chromophore's structure or by encapsulating it within host molecules like nucleic acids or other polymers. rsc.orgnih.gov
Controlling Photophysics: The photophysics of the chromophore are complex, involving processes like excited-state proton transfer (ESPT), which can lead to large shifts between absorption and emission wavelengths (Stokes' shifts). researchgate.net A significant research effort is dedicated to understanding and controlling these pathways to design novel fluorescent probes with tailored optical properties for advanced imaging. researchgate.net
Developing Fluorogenic Sensors: The property of the chromophore to "light up" when its rotation is restricted makes it an excellent candidate for creating fluorogenic sensors. nih.gov These are molecules that are non-fluorescent until they bind to a specific target, such as a metal ion, protein, or nucleic acid sequence, at which point their fluorescence is switched on. nih.gov
Investigating Photoprotective Roles: Recent studies are exploring the possibility that GFP and its chromophore may have a photoprotective function in their native organisms. nih.gov The chromophore has been shown to quench various reactive oxygen species (ROS), suggesting it may act as a scavenger to protect cells from oxidative damage. nih.gov The mechanisms and biological relevance of this potential role are active areas of investigation. nih.gov
Data Tables
Table 1: Physicochemical Properties of 4-Amino-5-cyclohexylideneimidazol-2-one (A related compound) Note: Data for the specific title compound is sparse in public databases; a structurally similar compound is presented for illustrative purposes.
| Property | Value | Source |
| Molecular Formula | C9H13N3O | PubChem |
| Molecular Weight | 179.22 g/mol | PubChem |
| IUPAC Name | 4-amino-5-cyclohexylideneimidazol-2-one | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 179.105862047 Da | PubChem |
| Topological Polar Surface Area | 67.5 Ų | PubChem |
Data sourced from the PubChem entry for CID 20067656. nih.gov
Table 2: Photophysical Properties of GFP Chromophore and Synthetic Analogs
| Compound | Environment | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) |
| Wild-type GFP (anionic form) | Protein Barrel | ~475 | ~508 | High (~0.8) |
| Synthetic GFP Chromophore (p-HBDI) | In Solution | Varies | Varies | Very low (<0.001) |
| Chemically Locked Analog | In Solution | Varies | Varies | Brightly fluorescent |
| Dual-Self-Restricted Analog | In Acetonitrile | Varies | Blue to Yellow | > 0.22 |
This table synthesizes data from multiple sources discussing the properties of GFP and its synthetic analogs. The exact values vary depending on the specific analog and solvent conditions. acs.orgvu.nlnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7N3O |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
4-amino-5-ethylideneimidazol-2-one |
InChI |
InChI=1S/C5H7N3O/c1-2-3-4(6)8-5(9)7-3/h2H,1H3,(H3,6,7,8,9) |
InChI Key |
FOACQJJETCBIPY-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1C(=NC(=O)N1)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Pathways for 4 Amino 5 Ethylideneimidazol 2 One and Its Analogues
De Novo Chemical Synthesis Strategies
The complete chemical synthesis of 4-amino-5-ethylideneimidazol-2-one and its derivatives allows for a wide range of structural modifications, providing access to novel compounds with tailored properties.
Cyclization Reactions for Imidazolone (B8795221) Ring Formation
The formation of the imidazolone ring is a critical step in the synthesis. Various cyclization strategies have been developed to construct this heterocyclic core.
One common approach involves the cyclization of a diamide (B1670390) intermediate. This reaction can be promoted under acidic, neutral, or basic conditions, often requiring heat. For instance, refluxing the appropriate amine in pyridine (B92270) or ethanol, or with sodium acetate (B1210297) in acetic acid, can facilitate the ring closure with the loss of a water molecule. rsc.org Another method involves the oxidation of α-amino nitriles with hydrogen peroxide, which leads to a diamide intermediate that subsequently cyclizes to form the imidazol-4-one. rsc.org
The condensation of an α-amino amide with an orthoester is another effective method. This reaction, typically activated by acid and/or heat, forms an α-imino amide in situ, which then cyclizes to the desired imidazol-4-one. rsc.org Additionally, propargylic ureas can undergo base-catalyzed intramolecular hydroamidation to yield imidazolidin-2-ones. acs.org The deprotonated urea (B33335) attacks the triple bond, and the most favorable pathway is a 5-exo-dig cyclization, followed by protonation. acs.org
| Method | Key Reactants | Reaction Conditions | Key Features |
|---|---|---|---|
| Diamide Cyclization | Diamide | Acidic, neutral, or basic; often requires heat (e.g., reflux in pyridine or ethanol) | Versatile, accommodating various amines. rsc.org |
| α-Amino Nitrile Oxidation | α-Amino nitrile, hydrogen peroxide | Oxidative conditions | Forms a diamide intermediate in situ. rsc.org |
| Orthoester Condensation | α-Amino amide, orthoester | Acid and/or heat activation | Forms an α-imino amide intermediate. rsc.org |
| Propargylic Urea Cyclization | Propargylic urea | Base-catalyzed (e.g., BEMP) | Proceeds via a 5-exo-dig cyclization. acs.org |
Introduction of Ethylidene and Amino Moieties
The introduction of the characteristic ethylidene and amino groups can be achieved through several synthetic routes. One popular method involves a Knoevenagel condensation to install the 5-ethylidene substituent onto a pre-formed imidazol-4-one ring. rsc.org This approach, labeled as Method A, is a common strategy. rsc.org
Alternatively, Method B first condenses an azidoamide with an aldehyde to create an internal azide. This intermediate then reacts with triphenylphosphine (B44618) and an acid halide to generate an iminoyl halide, which subsequently cyclizes upon condensation with the amide to form the 5-ethylidene-4-imidazolone. rsc.org The synthesis of 4-amino-substituted pyrazol-5-ols, which are analogous in substitution pattern, has been achieved through the reduction of 4-hydroxyiminopyrazol-5-ones. nih.gov
Multi-component Reactions in Imidazolone Synthesis
Multi-component reactions (MCRs) are highly efficient processes that allow for the assembly of complex molecules from three or more starting materials in a single operation. nih.goved.ac.uk These reactions are characterized by high atom, step, and time economy. nih.goved.ac.uk
A notable MCR for imidazolone synthesis involves the combination of carbonyls (aldehydes and ketones), amines, and α-acidic isocyanides. nih.gov While this combination can lead to 2-imidazolines, the reaction conditions can be tuned to selectively produce 4-imidazolones. nih.goved.ac.uk For example, the use of Ag(I) or Cu(II) salts as catalysts, particularly AgNO₃, in methanol (B129727) selectively drives the reaction towards the formation of imidazolones. nih.goved.ac.uk In contrast, catalyst-free conditions or the use of other metal salts like Mg(II), Pd(II), and Rh(II) can result in a mixture of products. nih.goved.ac.uk The solvent can also play a crucial role; while alcohols like methanol favor imidazolone formation, fluorinated alcohols such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) can reverse the selectivity towards 2-imidazolines, even in the presence of AgNO₃. ed.ac.uk
| Catalyst | Solvent | Major Product |
|---|---|---|
| AgNO₃ | Methanol | Imidazolone |
| Cu(II) salts | Methanol | Imidazolone |
| None, Mg(II), Pd(II), Rh(II) | Methanol | Mixture of Imidazolone and 2-Imidazoline |
| AgNO₃ | Trifluoroethanol (TFE) | 2-Imidazoline |
Chemoenzymatic Approaches to Chromophore Assembly
The biosynthesis of the GFP chromophore within the protein scaffold is a remarkable example of a chemoenzymatic process. This natural strategy has inspired the development of methods that utilize enzymes to facilitate the key bond-forming reactions.
Enzyme-catalyzed Cyclization Mechanisms
The formation of the GFP chromophore is an autocatalytic post-translational modification involving the amino acid residues Ser65, Tyr66, and Gly67. nih.govresearchgate.net The protein environment plays a crucial role in promoting the necessary chemical transformations.
The first and most critical step is the backbone cyclization. nih.gov The GFP protein scaffold facilitates this by bringing the amide lone pair of Gly67 in close proximity to the carbonyl of Ser65, favoring a nucleophilic attack. nih.govresearchgate.net The protein architecture also helps to overcome enthalpic barriers by removing inhibitory main-chain hydrogen bonds that would be present in a standard helical structure. nih.govresearchgate.net
| Residue | Proposed Role |
|---|---|
| Arg96 | Stabilizes the enolate intermediate. |
| Glu222 | Acts as a general base to deprotonate the Gly67 amide nitrogen. |
Post-translational Modifications Leading to Chromophore Formation
The formation of the this compound core within fluorescent proteins is a remarkable example of post-translational modification, occurring spontaneously without the need for external enzymes or cofactors. researchgate.net This autocatalytic process transforms a sequence of three amino acids into the light-absorbing and -emitting chromophore. In the well-studied Green Fluorescent Protein (GFP) from Aequorea victoria, this chromophore is generated from the tripeptide sequence Serine-Tyrosine-Glycine at positions 65, 66, and 67, respectively. nih.govnih.gov
The maturation process involves three primary chemical steps:
Backbone Cyclization: The process begins with a nucleophilic attack by the amide nitrogen of Glycine 67 on the carbonyl carbon of Serine 65. researchgate.netpnas.orgnih.gov This initial step is facilitated by the protein's rigid β-barrel structure, which forces the polypeptide chain into a strained conformation. This architecture brings the reacting atoms into close proximity and proper orientation, overcoming the energetic barriers that would typically prevent such a reaction. nih.govpnas.org Specifically, the protein scaffold creates a sharp bend in the central helix, positioning the Gly67 nitrogen for attack and eliminating inhibitory hydrogen bonds that would otherwise stabilize the linear peptide backbone. pnas.org This reaction results in the formation of a five-membered imidazolinone ring, a core component of the final chromophore. researchgate.net
Dehydration: Following cyclization, a molecule of water is eliminated. This dehydration step involves the carbonyl group of the former Serine 65 residue. researchgate.net The result of this step is the formation of a double bond, extending the conjugated π-system of the imidazolinone ring.
Oxidation: The final and often rate-limiting step is the oxidation of the α-β carbon bond of the Tyrosine 66 side chain by molecular oxygen. researchgate.netnih.gov This oxidation is crucial as it brings the phenolic ring of tyrosine into conjugation with the newly formed imidazolinone ring, creating the extended π-electron system responsible for the chromophore's visible light absorption and fluorescence. pnas.org Research has shown that this step proceeds with the generation of hydrogen peroxide as a coproduct at a 1:1 stoichiometry with the formed chromophore. nih.gov The entire sequence results in the mature 4-(p-hydroxybenzylidene)-5-imidazolone chromophore.
The protein environment plays a critical role beyond simply providing a scaffold. Conserved residues, such as Arginine 96 (R96), are believed to facilitate the process through electrostatic interactions that stabilize intermediates and favor the deprotonation of the Glycine 67 nitrogen, enhancing its nucleophilicity. nih.govpnas.org
Site-directed Mutagenesis and its Impact on Chromophore Maturation
Site-directed mutagenesis, a technique for making precise changes to a protein's amino acid sequence, has been an invaluable tool for dissecting the mechanism of chromophore formation and for creating a vast palette of fluorescent proteins with novel properties. nih.govnih.gov By substituting specific amino acids within or near the chromophore-forming triad (B1167595), researchers can significantly alter the rate of maturation, spectral characteristics, and stability of the final fluorophore. researchgate.netnih.gov
The impact of these mutations can be profound. For instance, replacing the Arginine at position 96 with an Alanine (R96A) dramatically slows down the maturation process, allowing for the trapping and structural characterization of the pre-cyclization intermediate state. pnas.org This provided direct evidence for the proposed reaction mechanism. Similarly, mutations within the chromogenic triad itself can have predictable and useful effects. Replacing the Tyrosine at position 66 with other aromatic amino acids like Tryptophan or Histidine (Y66H) can lead to the formation of mature chromophores with shifted fluorescence, changing the emission from green to blue or cyan. researchgate.net
The environment surrounding the chromophore is also critical. In some Copepoda fluorescent proteins, the β-barrel structure contains a pore leading to the chromophore. Site-directed mutagenesis to narrow this pore was shown to impair the rate of maturation, supporting the hypothesis that the pore facilitates the transport of molecular oxygen required for the final oxidation step. embopress.org
These engineered changes are not limited to color. Mutations have been introduced to enhance protein folding, increase brightness, improve pH stability, and alter photoswitching characteristics, demonstrating the remarkable plasticity of the GFP scaffold and the power of site-directed mutagenesis to fine-tune the intricate process of chromophore maturation. nih.govnih.gov
| Mutation | Protein Context | Observed Impact on Chromophore/Protein | Reference |
|---|---|---|---|
| S65T | Aequorea victoria GFP | Enhanced fluorescence and simplified absorption spectrum. | plos.org |
| Y66H | Aequorea victoria GFP | Shifted fluorescence from green to blue. | researchgate.netresearchgate.net |
| R96A | Aequorea victoria GFP | Dramatically slowed chromophore maturation, enabling trapping of intermediates. | pnas.org |
| V197L | Copepoda (TurboGFP) | Narrowed an oxygen-channeling pore, slowing chromophore maturation. | embopress.org |
| T203Y | Aequorea victoria GFP | Created a yellow fluorescent protein (YFP) through π-stacking interactions with the chromophore. | nih.gov |
Advanced Derivatization Strategies for Structural Modification
While fluorescent proteins provide a biological route to the this compound core, chemical synthesis offers a complementary and powerful approach. Advanced derivatization strategies allow for the creation of a vast array of analogues with tailored properties, free from the constraints of the 20 canonical amino acids. nih.govnih.gov These synthetic methods are crucial for producing model compounds to study the fundamental photophysics of the chromophore and for developing novel molecular probes.
Synthesis of Substituted Arylideneimidazolone Derivatives
A primary goal of synthetic efforts is to create a variety of substituted arylideneimidazolone derivatives. These compounds mimic the core structure of natural chromophores but allow for systematic variation of the groups attached to both the imidazolone and the arylidene rings. nih.gov
One common synthetic pathway involves the condensation of substituted oxazolones with various arylamines to produce 2-(substituted phenyl)-4-(substituted arylidene)-imidazolone-5-(4H)-ones. nih.gov Another versatile method starts with an imidazole (B134444) nucleus, which is first reacted with ethyl chloroacetate (B1199739) to form an imidazole ester intermediate. This intermediate can then be reacted with a range of different amines to yield a series of N-substituted imidazole derivatives, demonstrating a modular approach to building structural diversity. nih.govresearchgate.net The synthesis of the red chromophore found in the Kaede protein, which has an extended conjugation due to a backbone cleavage event, has also been achieved chemically, along with numerous analogues corresponding to different chromophore-forming tripeptides like Trp-Tyr-Gly and Phe-Tyr-Gly. nih.gov These synthetic routes provide access to a wide chemical space for exploring new fluorescent and bioactive molecules.
Incorporation of Electron-Donating and Electron-Withdrawing Groups
A key strategy in tuning the electronic and spectral properties of arylideneimidazolone derivatives is the incorporation of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the aromatic ring. wikipedia.orgmasterorganicchemistry.com The electronic nature of these substituents directly influences the electron density of the entire conjugated π-system.
Electron-Donating Groups (EDGs): These groups, such as alkoxy (-OR) or amino (-NR₂) groups, donate electron density into the π-system through resonance or inductive effects. wikipedia.orgyoutube.com Attaching an EDG to the arylidene ring increases the energy of the highest occupied molecular orbital (HOMO), which typically leads to a bathochromic (red) shift in the absorption and emission spectra. This makes the molecule fluoresce at longer wavelengths.
Electron-Withdrawing Groups (EWGs): These groups, such as nitro (-NO₂) or cyano (-CN) groups, pull electron density away from the π-system. wikipedia.org This lowers the energy of the lowest unoccupied molecular orbital (LUMO). The effect on the spectral properties can be more complex, but it provides a critical tool for modulating the molecule's photophysics.
By synthetically attaching different EDGs and EWGs, chemists can systematically control the color, quantum yield, and other photophysical parameters of the chromophore analogues. rsc.org This principle is fundamental to the design of custom fluorophores for specific applications.
Preparation of Isotopically Labeled Chromophores for Mechanistic Studies
To gain a deeper understanding of the reaction mechanisms and the precise molecular motions involved in the chromophore's function, researchers prepare isotopically labeled versions of the molecule. acs.org This involves replacing specific atoms (like ¹²C, ¹⁴N, or ¹H) with their heavier, stable isotopes (¹³C, ¹⁵N, or ²H/D).
The synthesis of a model GFP chromophore, 4'-hydroxybenzylidene-2,3-dimethyl-imidazolinone (HBDI), with isotopic labels at key positions (the carbonyl carbon, imidazolinone nitrogen, and the bridging methine carbon) has been reported. These labeled compounds are invaluable for spectroscopic analysis, particularly vibrational spectroscopy (Raman and IR). acs.org Because the vibrational frequency of a bond is dependent on the mass of the atoms involved, isotopic substitution causes a predictable shift in the spectral peaks. By observing which peaks shift upon specific labeling, researchers can unambiguously assign vibrational modes to specific bonds or functional groups within the molecule. acs.org This has been crucial for identifying marker bands for the cationic, neutral, and anionic forms of the chromophore and for interpreting the vibrational spectra of the chromophore within the intact protein. acs.org
Compound Name Reference Table
| Abbreviation / Trivial Name | Systematic Name |
|---|---|
| GFP Chromophore | 4-(p-hydroxybenzylidene)-5-imidazolone |
| Kaede Red Chromophore | 2-[(1E)-2-(5-imidazolyl)ethenyl]-4-(p-hydroxybenzylidene)-5-imidazolone |
| HBDI | 4'-hydroxybenzylidene-2,3-dimethyl-imidazolinone |
| FAGLA | N-[3-(2-furyl)acryloyl]-glycyl-L-leucine amide |
| ZDFM | N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester |
| - | This compound |
| - | 2-methyl-5(4H)-thiazolone |
Advanced Spectroscopic Characterization and High Resolution Structural Elucidation
Ultrafast Time-Resolved Spectroscopies
Ultrafast spectroscopies provide a window into the fleeting events that follow photoexcitation, such as internal conversion, vibrational cooling, and intramolecular charge transfer.
Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique used to track the evolution of excited electronic states with exceptional time resolution. In the context of GFP chromophore analogues, fs-TA has been instrumental in elucidating the multi-step relaxation pathways following light absorption. For instance, studies on GFP chromophore analogues like (4Z)-4-(4-N,N-Dimethylaminobenzylidene)-1,2-diphenyl-1,4-dihydro-5H-imidazolin-5-one (DPI) have revealed that the excited-state dynamics involve the formation of an intramolecular charge transfer state on a sub-picosecond timescale. bohrium.com This event is often followed by torsional motions around the exocyclic double bond, which can lead to the formation of a conical intersection with the ground state, providing a major non-radiative decay channel. bohrium.com
Table 1: Excited State Dynamics of GFP Chromophore Analogues Measured by Femtosecond Transient Absorption
| Chromophore Analogue | Process | Timescale | Reference |
| DPI | Intramolecular Charge Transfer | Sub-picosecond | bohrium.com |
| Cl-GFP | Vibrational Cooling | ~4 ps | frontiersin.orgnih.gov |
| Br-GFP | Vibrational Cooling | ~11 ps | frontiersin.orgnih.gov |
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring the decay of fluorescence intensity over time, providing information on fluorescence lifetimes. picoquant.combecker-hickl.comphoton-force.com This method is crucial for characterizing the excited-state lifetime of fluorophores, which is a key parameter influencing their brightness and suitability for various imaging applications. researchgate.net In GFP and its analogues, fluorescence lifetimes are sensitive to the chromophore's environment and conformation. acs.org
TCSPC works by repetitively exciting a sample with short light pulses and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. picoquant.comphoton-force.com By building a histogram of these arrival times, the fluorescence decay profile can be reconstructed with picosecond resolution. becker-hickl.com For GFP-like chromophores, TCSPC has been used to study how modifications to the chromophore structure or its surrounding environment affect the fluorescence lifetime. For example, dual-self-restricted GFP chromophore analogues have shown significantly improved fluorescence lifetimes, reaching up to 4.5 nanoseconds, which is a substantial enhancement compared to simpler analogues. acs.org This technique is also fundamental in Förster Resonance Energy Transfer (FRET) experiments involving fluorescent proteins, where changes in the donor's fluorescence lifetime indicate energy transfer to an acceptor. researchgate.net
Advanced NMR Spectroscopic Techniques for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamics of molecules in solution and in the solid state.
Two-dimensional (2D) NMR techniques, such as TOCSY (Total Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are vital for resolving the complex proton and carbon spectra of GFP chromophores and their analogues. nih.gov These methods help in assigning specific resonances to individual atoms within the molecule and provide through-bond and through-space correlation information. nih.govrsc.org
A key application of 2D NMR in this field is the study of tautomerism and isomerism. For example, some phenylamino (B1219803) derivatives of GFP chromophores have been shown to exist in a tautomeric equilibrium. acs.org The presence of this equilibrium, which can be detected by the broadening of NMR peaks, can lead to non-fluorescent states through mechanisms like twisted intramolecular charge transfer (TICT), thereby quenching fluorescence. acs.org Furthermore, 2D NMR has been used to characterize the Z and E isomers of GFP-related chromophores and to study their thermal reversion processes. rsc.org In the context of the intact GFP protein, 2D NMR can distinguish structural changes in the chromophore's protons, providing insights into its isomerization state within the protein barrel. nih.gov
While solution NMR provides information on molecules in their mobile state, solid-state NMR (ssNMR) offers a unique probe of the structure and environment of the chromophore within the rigid protein scaffold or in crystalline form. ssNMR is particularly powerful for studying the non-covalently bound chromophore-protein interactions that are critical for the protein's function.
Solution and solid-state NMR studies on fluorescent proteins like rsFolder have demonstrated the ability of NMR to detect subtle changes in the chromophore's environment with atomic resolution. ibs.fr This includes probing protonation states and hydrogen-bonding networks that are often difficult to discern from X-ray crystallography alone. ibs.fr By using isotopically labeled proteins (e.g., with ¹³C and ¹⁵N), NMR can map the interaction surfaces between the chromophore and the surrounding amino acid residues, providing a detailed picture of the chromophore's pocket. nih.gov Such studies are crucial for understanding how the protein environment modulates the chromophore's photophysical properties and for the rational design of new fluorescent protein variants. ibs.fr
Vibrational Spectroscopies (e.g., Resonance Raman, IR) for Bond Dynamics
Vibrational spectroscopies, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of a molecule, which are sensitive to its bonding, structure, and environment. researchgate.netnih.gov
Resonance Raman spectroscopy, particularly when coupled with femtosecond lasers (femtosecond stimulated Raman spectroscopy, FSRS), has emerged as a powerful tool for tracking structural dynamics in real-time. frontiersin.orgnih.gov For GFP chromophores, FSRS can resolve the vibrational modes of the chromophore in both its ground and excited electronic states. frontiersin.org For instance, in halogenated GFP derivatives, key carbon-halogen stretching motions coupled with phenolate (B1203915) ring motions have been identified and their dynamics on a picosecond timescale have been observed. frontiersin.orgnih.gov These vibrational dynamics are directly linked to the electronic processes occurring after photoexcitation. frontiersin.org
IR and conventional Raman spectroscopy provide detailed information about the ground-state structure of the chromophore. nih.gov Studies on GFP model chromophores have shown that the vibrational frequencies of the methine bridge C=C and imidazolinone C=O bonds are sensitive to the protonation state of the phenolic hydroxyl group. nih.gov Redshifts in these stretching frequencies upon deprotonation indicate a redistribution of electron density, which weakens the double-bond character. nih.gov Comparing the vibrational spectra of the chromophore in solution versus within the protein barrel reveals significant frequency shifts, highlighting the role of the protein environment in modulating the chromophore's structure and electron density distribution. nih.gov
Table 2: Key Vibrational Modes in GFP Chromophore Analogues
| Vibrational Mode | Frequency Range (cm⁻¹) | Significance | Reference |
| C-Cl Stretch (in Cl-GFP) | ~908 | Coupled with phenolate ring breathing | frontiersin.orgnih.gov |
| C-Br Stretch (in Br-GFP) | ~890 | Coupled with phenolate ring breathing | frontiersin.orgnih.gov |
| Phenolate Ring H-scissoring | ~1167 | Sensitive to ortho-halogenation | nih.gov |
| Methine Bridge C=C Stretch | Varies | Sensitive to protonation state | nih.gov |
| Imidazolinone C=O Stretch | Varies | Sensitive to protonation state | nih.gov |
Elucidation of Vibrational Modes in Ground and Excited States
Specific experimental or computational data detailing the vibrational frequencies of 4-Amino-5-ethylideneimidazol-2-one in its ground and excited states are not available in the reviewed literature. Such an analysis would typically involve techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, complemented by computational methods like Density Functional Theory (DFT), to assign specific vibrational modes (e.g., C=O stretching, N-H bending, C=C stretching of the ethylidene group) and understand how they change upon electronic excitation.
Probing Hydrogen Bonding Networks and Proton Transfer Events
There is no specific information regarding the hydrogen bonding capabilities or potential for proton transfer events in this compound. Studies on similar molecules suggest that the amino group and the imidazolone (B8795221) ring's nitrogen and oxygen atoms could act as hydrogen bond donors and acceptors, potentially leading to the formation of dimers or extended networks in the solid state. However, without experimental data, any description remains hypothetical.
X-ray Crystallography and Electron Diffraction for Molecular Architecture
Single Crystal X-ray Diffraction of Isolated Chromophores and Derivatives
No published single-crystal X-ray diffraction data for this compound or its direct derivatives could be located. This technique is essential for unambiguously determining the three-dimensional arrangement of atoms, including the precise geometry of the imidazolone ring and the ethylidene substituent.
Analysis of Bond Length Alternation and Conformational Features
A detailed analysis of bond length alternation and conformational features is contingent on crystallographic or computational data, which is currently unavailable for this specific compound. Such an analysis would reveal the degree of electron delocalization within the heterocyclic system and the preferred spatial orientation of the ethylidene group relative to the ring.
Insights into Solid-State Packing and Intermolecular Interactions
Without crystal structure data, a definitive analysis of the solid-state packing and intermolecular interactions for this compound is not possible. This information would describe how individual molecules arrange themselves in a crystal lattice, governed by forces such as hydrogen bonding and van der Waals interactions, which dictates the material's bulk properties.
Photophysical Phenomena and Mechanistic Insights in 4 Amino 5 Ethylideneimidazol 2 One
Electronic Absorption and Emission Characteristics
The interaction of light with 4-Amino-5-ethylideneimidazol-2-one initiates a series of photophysical events, beginning with the absorption of photons and culminating in the emission of light or dissipation of energy through non-radiative pathways. Understanding these electronic absorption and emission characteristics is fundamental to elucidating the compound's behavior in various chemical environments.
Origin of Absorption and Emission Maxima
The absorption and emission maxima of this compound are dictated by the electronic transitions between its molecular orbitals. The absorption of ultraviolet-visible light promotes the molecule from its ground electronic state (S₀) to an excited electronic state (typically S₁ or S₂). The specific wavelength of maximum absorption (λmax) corresponds to the energy difference between these states. For molecules with similar structures, the electronic transitions are often of a π → π* or n → π* nature, involving the promotion of an electron from a π bonding orbital or a non-bonding (n) orbital to an anti-bonding π* orbital.
The subsequent emission of a photon, known as fluorescence, occurs when the molecule relaxes from the lowest vibrational level of the first excited singlet state (S₁) back to the ground state (S₀). The emission maximum is typically at a longer wavelength (lower energy) than the absorption maximum, a phenomenon known as the Stokes shift. This energy difference arises from vibrational relaxation within the excited state and reorganization of the solvent shell around the excited molecule before emission occurs.
Computational studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in assigning the character of these electronic transitions and predicting the absorption and emission wavelengths. For analogous heterocyclic compounds, TD-DFT calculations have been successfully used to correlate the calculated transition energies with experimentally observed spectra. mdpi.com
Quantum Yields of Fluorescence and Non-Radiative Decay Pathways
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield of 1 indicates that every absorbed photon results in an emitted photon, while a value of 0 signifies that all excited molecules decay through non-radiative pathways.
The fluorescence quantum yield is inversely related to the rates of non-radiative decay processes, which compete with fluorescence for the de-excitation of the S₁ state. These non-radiative pathways include internal conversion and intersystem crossing. Molecules with low fluorescence quantum yields often possess efficient non-radiative decay channels. For instance, DNA and RNA bases exhibit very low fluorescence quantum yields (around 10⁻⁴) due to highly efficient internal conversion processes. nih.gov
The determination of fluorescence quantum yields is often performed using a relative method, comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, such as quinine (B1679958) sulfate. nih.govresearchgate.net The quantum yield can be influenced by various factors, including the molecular structure, solvent polarity, temperature, and the presence of quenchers. For some molecules, the quantum yield can be very low, in the range of 10⁻⁵ to 10⁻⁴. nih.gov
Excited-State Dynamics and Relaxation Processes
Following photoexcitation, this compound undergoes a series of dynamic processes as it returns to the ground state. These excited-state dynamics determine the fate of the absorbed energy and are crucial for understanding the compound's photostability and potential applications.
Internal Conversion and Intersystem Crossing Pathways
Internal conversion is a radiationless transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). wikipedia.org This process is highly efficient in many organic molecules, leading to the rapid dissipation of electronic energy as heat into the vibrational modes of the molecule and the surrounding solvent. wikipedia.org The rate of internal conversion is a key factor in determining the fluorescence lifetime and quantum yield. wikipedia.org For many organic molecules, particularly those with flexible structures, internal conversion is the dominant deactivation pathway.
Intersystem crossing is another non-radiative process, but it involves a change in spin multiplicity, typically from an excited singlet state (S₁) to an excited triplet state (T₁). This process is facilitated by spin-orbit coupling. Once in the triplet state, the molecule can return to the ground state via phosphorescence (a slow radiative process) or non-radiative decay. The efficiency of intersystem crossing relative to fluorescence and internal conversion depends on the energy gap between the S₁ and T₁ states and the strength of the spin-orbit coupling.
Conical Intersections and Ultra-fast Non-Radiative Decay
A key mechanism for highly efficient internal conversion is the involvement of conical intersections. rsc.org A conical intersection is a point on the potential energy surface of a molecule where two electronic states have the same energy. These regions act as funnels, providing a very rapid pathway for the molecule to transition from an upper electronic state to a lower one, often on a femtosecond to picosecond timescale. rsc.org
The presence of a conical intersection between the first excited state (S₁) and the ground state (S₀) can lead to ultrafast non-radiative decay, significantly reducing the fluorescence quantum yield. rsc.org The geometry of the molecule at the conical intersection is often highly distorted from its ground-state equilibrium geometry. For similar heterocyclic molecules, theoretical studies have shown that pathways such as ring-puckering can lead to a conical intersection with the ground state, resulting in an excited-state lifetime on the order of picoseconds. researchgate.net
Solvatochromism and Environmental Polarity Effects on Photophysics
Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's absorption or emission spectra as a function of the solvent polarity. This phenomenon arises from the differential solvation of the ground and excited states of the molecule.
If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a greater stabilization of the excited state, resulting in a red shift (bathochromic shift) of the emission spectrum. Conversely, if the ground state is more polar, a blue shift (hypsochromic shift) will be observed. The absorption spectrum is generally less sensitive to solvent polarity than the emission spectrum. mdpi.com
The polarity of the environment can also significantly impact the rates of non-radiative decay processes and, consequently, the fluorescence quantum yield. For some fluorophores, an increase in solvent polarity can lead to an increase in the rate of non-radiative decay, causing a decrease in the quantum yield. This effect is often attributed to the stabilization of charge-transfer states or the facilitation of pathways leading to conical intersections. The study of solvatochromic effects provides valuable insights into the nature of the excited state and the interactions between the fluorophore and its local environment. nih.govmdpi.com
Interactive Data Table
| Property | Value | Solvents | Reference |
| Relative Quantum Yield (Φ) | 0.3% - 2.5% | THF, Acetonitrile, DMSO | mdpi.com |
| Relative Quantum Yield (Φ) | ~4.3% - 4.8% | Ethanol | mdpi.com |
| Fluorescence Lifetime (τ) | 4.06 ± 0.01 ns | Alkaline Aqueous Solution (pH 12.8) | mdpi.com |
| Fluorescence Lifetime (τ) | 4.08 ± 0.02 ns | Alkaline Aqueous Solution (pH 12.8) | mdpi.com |
Isomerization and Tautomerism in Excited States
The behavior of molecules in their electronically excited states is a cornerstone of photochemistry and photophysics. For this compound and related imidazolone (B8795221) derivatives, the absorption of light triggers a cascade of events, including isomerization and tautomerism, which dictate their photophysical properties and ultimate fate. These processes are fundamental to understanding their roles in biological systems and potential technological applications.
Cis-Trans Isomerization Mechanisms
Cis-trans isomerization involves the rotation around a double bond, leading to distinct spatial arrangements of substituents. In the context of this compound, this pertains to the ethylidene group's C=C double bond. Upon photoexcitation, the electronic structure of the molecule is altered, which can weaken the double bond and lower the energy barrier for rotation.
The mechanism of cis-trans isomerization can proceed through different pathways. One common mechanism involves an out-of-plane rotation around the nitrogen-nitrogen double bond after a π-π* transition, which involves a dipolar transition state. longdom.org Another mechanism is the inversion of one of the sp2 hybridized nitrogen atoms through a linear sp hybridized transition state, which is often faster and less dependent on the polarity of the solvent. longdom.org
Computational studies, such as molecular dynamics simulations, have been instrumental in elucidating the transition states of such isomerization processes. nih.gov These studies reveal that the transition state is often characterized by a significant twist (around 90 degrees) of the bond undergoing isomerization. nih.gov The surrounding environment, including the solvent and neighboring molecules, can significantly influence the energetics and dynamics of this process. For instance, in some systems, the presence of specific hydrogen bonds in the active site of an enzyme can stabilize a twisted conformation, thereby facilitating isomerization. nih.gov
The isomerization of related systems, such as N-methyl-α,β-dehydroamino acids, has been studied to understand the factors influencing the cis or trans configuration of the amide bond. nih.gov These studies have shown that in the solid state, a cis configuration is often preferred, and this preference can also dominate in solution. nih.gov
| Factor | Influence on Cis-Trans Isomerization | Example System |
| Electronic Transition | Initiates isomerization by weakening the double bond. Can be π-π* or n-π*. longdom.org | 4-Anilino-4'-nitroazobenzene longdom.org |
| Solvent Polarity | Can stabilize charged transition states, affecting the rate of isomerization. longdom.org | 4-Anilino-4'-nitroazobenzene longdom.org |
| Hydrogen Bonding | Can stabilize specific conformations, lowering the energy barrier for isomerization. nih.gov | Prolyl peptides in cyclophilin nih.gov |
| Substitution | The electronic nature of substituents can influence the preferred isomerization pathway. longdom.org | "Push-pull" azobenzenes longdom.org |
Keto-Enol Tautomerism Dynamics
Keto-enol tautomerism is a fundamental prototropic tautomerism involving the interconversion of a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond). masterorganicchemistry.com For this compound, the imidazol-2-one ring contains an amide-like structure, which can also exhibit a similar lactam-lactim tautomerism.
In the ground state, the keto form is generally more stable. masterorganicchemistry.comyoutube.com However, the equilibrium can be influenced by several factors, including the solvent, temperature, and the presence of other functional groups that can stabilize one form over the other through effects like conjugation, hydrogen bonding, or aromaticity. masterorganicchemistry.com
Upon excitation to a higher electronic state, the relative stabilities of the keto and enol forms can change dramatically. This can lead to excited-state keto-enol tautomerization, a process that can occur on the picosecond timescale. nih.gov The dynamics of this process are crucial as they can compete with other deactivation pathways such as fluorescence and intersystem crossing.
Studies on related systems like 4,5-dimethyl-2-(2′-hydroxyphenyl)imidazole (DMHI) in water have shown that both keto and enol forms can coexist. scilit.com Quantum mechanics/molecular mechanics (QM/MM) simulations have revealed that in DMHI, the keto form is the most stable, with the cis-enol form being only slightly higher in energy (~1 kcal/mol). scilit.com The trans-enol form is significantly less stable. scilit.com The different tautomers can have distinct absorption and emission properties, leading to multiple bands in their spectra. scilit.com
| Tautomeric Form | Key Structural Feature | Relative Stability (General) | Factors Favoring Form |
| Keto | Carbonyl group (C=O) masterorganicchemistry.com | Generally more stable in the ground state. masterorganicchemistry.comyoutube.com | - |
| Enol | Hydroxyl group bonded to a C=C double bond masterorganicchemistry.com | Less stable in the ground state, can be stabilized in the excited state. | Conjugation, Aromaticity, Intramolecular Hydrogen Bonding masterorganicchemistry.com |
Excited State Proton Transfer (ESPT) Mechanisms
Excited-state intramolecular proton transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon electronic excitation. nih.govnih.govrsc.org This process is often characterized by a four-step cycle: photoexcitation of the normal form, ultrafast proton transfer in the excited state to form a tautomer, radiative or non-radiative decay of the tautomer to its ground state, and subsequent reverse proton transfer to regenerate the initial normal form. nih.gov A key feature of ESIPT is the large Stokes shift observed between the absorption of the initial form and the emission of the tautomeric form. rsc.org
In molecules like this compound, which possess both proton-donating (e.g., N-H) and proton-accepting (e.g., C=O, N) sites, ESIPT is a plausible deactivation pathway. The amino group and the imidazole (B134444) ring nitrogen can participate in these proton transfer events.
Theoretical studies on similar imidazole-based compounds have provided detailed insights into the mechanisms of ESIPT. nih.gov These studies often employ density functional theory (DFT) and time-dependent DFT (TD-DFT) to map the potential energy surfaces of the ground and excited states. nih.gov The mechanism can be a single or double proton transfer, and it can occur in a stepwise or synchronous manner. nih.gov For instance, in some systems, a stepwise double proton transfer is favored because the energy barrier for a synchronous transfer is too high. nih.gov
The efficiency and pathway of ESIPT are highly sensitive to the molecular structure and the surrounding environment. The presence of intramolecular hydrogen bonds is a prerequisite for efficient ESIPT. mdpi.com The solvent can also play a crucial role by stabilizing certain tautomeric forms or by participating in the proton transfer process through intermolecular hydrogen bonds.
| ESPT Parameter | Description | Significance |
| Potential Energy Barrier | The energy required to move from the initial excited state to the proton-transferred tautomeric state. nih.gov | Determines the rate and feasibility of the ESIPT process. nih.gov |
| Stokes Shift | The difference in energy (or wavelength) between the absorption maximum and the emission maximum. rsc.org | A large Stokes shift is a characteristic signature of ESIPT and is advantageous for applications like fluorescent probes. rsc.org |
| Proton Transfer Pathway | Can be single or double, synchronous or stepwise. nih.gov | Influences the photophysical properties and the nature of the emitting species. nih.gov |
| Role of Solvent | The solvent can stabilize different tautomers and participate in intermolecular proton transfer. nih.gov | Can modulate the efficiency and even the occurrence of ESIPT. |
Computational and Theoretical Investigations of 4 Amino 5 Ethylideneimidazol 2 One
Simulation of Spectroscopic Signatures
The interaction of 4-Amino-5-ethylideneimidazol-2-one with electromagnetic radiation is a key area of investigation, with computational methods offering predictive power for its spectroscopic characteristics.
Theoretical calculations, primarily employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic absorption and emission spectra of this compound. These simulations provide valuable data on the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of the electronic transitions.
For this compound, computational models predict the primary electronic transitions, which are crucial for understanding its photophysical behavior. The predicted absorption and emission wavelengths are highly dependent on the solvent environment, a factor that is incorporated into calculations using continuum solvent models.
| Parameter | Predicted Value (Gas Phase) | Predicted Value (Aqueous) | Methodology |
|---|---|---|---|
| Absorption λmax (nm) | Data not available in search results | Data not available in search results | TD-DFT |
| Emission λmax (nm) | Data not available in search results | Data not available in search results | TD-DFT |
The vibrational modes of this compound can be accurately modeled using computational methods. Standard harmonic frequency calculations provide a foundational understanding of the molecule's infrared (IR) and Raman spectra. However, for a more precise correlation with experimental data, the inclusion of anharmonic effects is critical. nih.gov
Anharmonic computations, often performed using Vibrational Second-Order Perturbation Theory (VPT2), account for the non-quadratic nature of the potential energy surface, leading to more accurate predictions of vibrational frequencies and the identification of overtone and combination bands. nih.gov These theoretical spectra are invaluable for interpreting experimental vibrational data and for the structural characterization of the molecule.
Theoretical Characterization of Reaction Pathways and Transition States
Computational chemistry provides a powerful lens through which to examine the reactivity of this compound, including the mechanisms of proton transfer and isomerization.
Proton transfer is a fundamental chemical process that can occur within the this compound molecule (intramolecular) or be mediated by solvent molecules (intermolecular). Theoretical studies can map out the potential energy surfaces for these reactions, identifying the transition states and calculating the associated energy barriers.
Methods such as Density Functional Theory (DFT) are employed to locate the minimum energy pathways for proton transfer from the amino group to the carbonyl oxygen or the exocyclic double bond. The calculated activation energies provide a quantitative measure of the kinetic feasibility of these tautomerization processes.
| Reaction Pathway | Calculated Energy Barrier (kcal/mol) | Computational Method |
|---|---|---|
| Direct Intramolecular Proton Transfer | Data not available in search results | DFT (B3LYP) |
| Water-Assisted Proton Transfer | Data not available in search results | DFT (B3LYP) |
The ethylidene group of this compound introduces the possibility of E/Z isomerization around the exocyclic double bond. Theoretical calculations can elucidate the reaction coordinate for this process, which typically involves rotation around the carbon-carbon double bond.
By mapping the potential energy surface along the rotational dihedral angle, the transition state for isomerization can be identified. The energy barrier for this process is a key determinant of the conformational stability and dynamics of the molecule. These calculations are crucial for understanding how the molecule might interconvert between different geometric isomers.
Reactivity and Reaction Mechanisms of 4 Amino 5 Ethylideneimidazol 2 One
Photoinduced Reactivity and Chemical Transformations
Upon absorption of light, 4-Amino-5-ethylideneimidazol-2-one is promoted to an electronically excited state, unlocking several deactivation pathways that are often competitive with fluorescence. These photochemical processes are central to its behavior and are highly sensitive to the surrounding environment. acs.org The core structure is analogous to that of the green fluorescent protein (GFP) chromophore, which is known to be non-fluorescent in solution due to efficient photoinduced deactivation processes. nih.govacs.org
The most significant photoinduced reaction for this compound and its analogues is the E/Z (or cis/trans) isomerization around the exocyclic double bond. rsc.orgrsc.org This process serves as a primary non-radiative relaxation channel, efficiently quenching fluorescence in solution. nih.gov
The mechanism involves the following steps:
Excitation: The molecule absorbs a photon, transitioning from the ground state (S₀) to an excited singlet state (S₁ or S₂).
Torsional Motion: In the excited state, the energy barrier for rotation around the ethylidene double bond is significantly reduced. This allows for rapid twisting or torsional motion, often described as a "hula-twist" mechanism. acs.org
Deactivation: This twisting motion leads the molecule to a "conical intersection," a point where the potential energy surfaces of the excited state and the ground state touch. This provides a highly efficient pathway for the molecule to return to the ground state without emitting a photon. rsc.org
Relaxation: Once in the ground state, the molecule can relax into either the E or Z configuration.
The efficiency of this photoisomerization is a key reason why many GFP chromophore analogues are only fluorescent when their structure is rigidified, for instance, within the beta-barrel of the protein or another constrained environment. acs.org Theoretical studies on analogous 5-arylmethylene-2-thioxoimidazolidin-4-ones support a mechanism involving initial excitation to the S₂ state, followed by decay through conical intersections to S₁ and finally S₀. rsc.org
Table 1: Factors Influencing Photoisomerization
| Factor | Effect on Isomerization | Scientific Rationale |
|---|---|---|
| Viscosity | Decreased efficiency | A more viscous solvent physically hinders the large-amplitude torsional motion required for isomerization, potentially increasing fluorescence quantum yield. |
| Temperature | Increased efficiency | Higher thermal energy helps overcome any small residual energy barriers in the excited state, facilitating faster rotation. |
| Structural Rigidity | Decreased efficiency | Covalently locking the chromophore or binding it to a host molecule prevents the necessary bond rotation, thereby enhancing fluorescence. nih.gov |
The solvent environment plays a critical role in the excited-state dynamics of this compound. Protic solvents, in particular, can dramatically influence its photophysical properties through specific interactions.
Hydrogen Bonding: Protic solvents like water and methanol (B129727) can form hydrogen bonds with the carbonyl oxygen, the ring nitrogens, and the exocyclic amino group. These interactions can stabilize the excited state, altering the energy landscape and favoring non-radiative decay pathways. Studies on GFP chromophore analogues show a dramatic decrease in fluorescence quantum yields when moving from aprotic to protic solvents, highlighting the importance of solute-solvent hydrogen bonding. capes.gov.br
Excited-State Proton Transfer (ESPT): Analogues of this compound that contain acidic or basic sites are known to undergo ESPT. acs.orgresearchgate.net For this compound, the imidazolone (B8795221) ring nitrogen (N-1) can act as a proton donor (photoacid), while the carbonyl oxygen can act as a proton acceptor. The amino group can also participate in proton exchange with the solvent. ESPT is an ultrafast process that can compete with fluorescence and isomerization, providing another deactivation channel. The efficiency of ESPT is highly dependent on the solvent's ability to accept or donate protons and to form a "proton wire." nih.gov
Ground State Chemical Transformations
In the absence of light, this compound can undergo various chemical reactions typical of heterocyclic compounds containing amides, enamines, and alkenes. It is also possible for molecules to access ground-state reaction pathways after being activated by light and returning to a vibrationally "hot" ground state. researchgate.net
The conjugated system of this compound is susceptible to both oxidation and reduction.
Oxidation: The electron-rich components of the molecule, such as the enamine-like system and the ethylidene double bond, are potential sites for oxidation. Strong oxidizing agents could potentially lead to the formation of epoxides at the double bond or reactions at the amino group. The imidazolone ring itself can undergo oxidative degradation under harsh conditions. A related process is C-H activation, where a metal center can oxidatively add across a C-H bond, as seen in the palladation of related oxazolones. acs.org
Reduction: The electron-deficient sites, primarily the carbonyl group and the polarized ethylidene double bond, are susceptible to reduction. Catalytic hydrogenation would likely reduce the ethylidene double bond. Stronger reducing agents, like metal hydrides, could potentially reduce the amide carbonyl group, though this often requires harsh conditions. The general stability of the amide bond is a significant factor in its resistance to reduction. mdpi.com
The stability and formation of the imidazolone ring are key aspects of the compound's chemistry.
Cyclization Reactions: this compound is typically synthesized via a cyclization reaction. A common synthetic route involves the condensation of a precursor containing the amino group and a suitable three-carbon backbone, followed by cyclization to form the imidazolone ring. For example, substituted imidazolones can be formed by reacting 2-(phenylamino)-imidazolone with various aldehydes. researchgate.net
Ring Opening Processes: The amide bond within the imidazolone ring, while generally stable, can be cleaved under certain conditions, such as strong acidic or basic hydrolysis. This would lead to the opening of the heterocyclic ring. This reactivity is analogous to the first step of protein splicing, where an amide bond is attacked by a nucleophile, leading to cleavage. mdpi.com During the synthesis of related compounds, ring-opening can sometimes occur as an unwanted side reaction. researchgate.net
Mechanistic Studies of Tautomeric Equilibria
Tautomerism is a crucial aspect of the chemistry of this compound, involving the migration of a proton to create structural isomers that can be in equilibrium. The primary equilibria are the amino-imino and keto-enol forms.
Amino-Imino Tautomerism: This involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom, or vice-versa. This creates an imino tautomer. The relative stability of the amino and imino forms is highly dependent on the substituent pattern and the solvent environment. researchgate.net For related compounds like 2-aminopyrrole, quantum chemical studies show that multiple amino and imino tautomers are possible, with their relative energies determining the predominant species. mdpi.com
Keto-Enol Tautomerism: This involves the migration of a proton from the N-1 position of the ring to the carbonyl oxygen, creating an enol (or more accurately, a hydroxy-imidazole) tautomer. This tautomeric form disrupts the amide conjugation but creates an aromatic imidazole (B134444) ring, which can be a stabilizing factor.
The equilibrium between these different tautomers is influenced by pH, solvent polarity, and hydrogen-bonding capability. researchgate.net Computational studies on similar systems indicate that the amino-keto form is generally the most stable tautomer in the ground state, but the relative energies can be close, allowing for a dynamic equilibrium. mdpi.com This equilibrium is fundamental to the compound's reactivity, as different tautomers present different reactive sites for chemical transformations.
Table 2: Potential Tautomers of this compound
| Tautomer Type | Description | General Structure |
|---|---|---|
| Amino-Keto (Canonical) | The most commonly depicted form with an exocyclic amino group and a ring carbonyl. | Imidazolone ring with exocyclic =CH-CH₃, NH₂, and =O groups. |
| Imino-Keto | Proton migrates from the exocyclic NH₂ to a ring nitrogen, forming an exocyclic imine. | Imidazolone ring with exocyclic =CH-CH₃, =NH, and =O groups. |
| Amino-Enol | Proton migrates from a ring nitrogen to the carbonyl oxygen, forming a hydroxyl group. | Hydroxy-imidazole ring with exocyclic =CH-CH₃ and NH₂ groups. |
| Imino-Enol | Proton migrations occur at both the amino and keto groups. | Hydroxy-imidazole ring with exocyclic =CH-CH₃ and =NH groups. |
Factors Influencing Tautomeric Preference (e.g., Solvent, Substituents)
The tautomeric equilibrium of this compound is not static but is instead delicately balanced by a variety of internal and external factors. The most prominent among these are the nature of the solvent and the presence of substituent groups on the imidazolone core.
Solvent Effects: The polarity of the solvent plays a pivotal role in dictating the preferred tautomeric form. Polar solvents, particularly those capable of hydrogen bonding, can selectively stabilize one tautomer over another. For instance, in related heterocyclic systems, polar protic solvents like water or methanol have been observed to favor the stabilization of more polar tautomers, such as the enol form, through hydrogen bond donation and acceptance. Conversely, nonpolar aprotic solvents tend to favor less polar tautomers that can form stable intramolecular hydrogen bonds. While specific data for this compound is not available in the reviewed literature, the general principle suggests that its tautomeric equilibrium would exhibit significant solvent dependency.
Experimental and Computational Determination of Tautomer Ratios
The quantitative assessment of tautomeric ratios is achieved through a combination of experimental techniques and computational modeling. These methods provide valuable insights into the energetic landscape of the tautomeric forms and the position of the equilibrium.
Experimental Determination: Spectroscopic methods are the primary experimental tools for investigating tautomeric equilibria. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, is a powerful technique for identifying and quantifying the different tautomers in solution. The chemical shifts of specific nuclei are highly sensitive to the local electronic environment, allowing for the differentiation of tautomeric forms. For instance, the chemical shift of the nitrogen atoms in the imidazole ring and the amino group would be expected to differ significantly between the amino and imino tautomers. Ultraviolet-visible (UV-vis) spectroscopy can also be employed, as different tautomers often exhibit distinct absorption maxima due to differences in their conjugated systems.
Computational Determination: In parallel with experimental studies, computational chemistry provides a robust framework for predicting tautomeric preferences. Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the relative energies and stabilities of different tautomers. By employing a suitable level of theory and basis set, often in conjunction with a continuum solvation model (like the Polarizable Continuum Model, PCM) to simulate solvent effects, the equilibrium constants and tautomer ratios can be estimated. These calculations can also provide valuable information on the transition states connecting the tautomers, offering insights into the kinetics of the interconversion process.
While the reviewed scientific literature provides a strong theoretical foundation for understanding the tautomerism of heterocyclic compounds, specific experimental or computational data on the tautomeric ratios of this compound could not be located. The following table illustrates the type of data that would be generated from such studies, based on general knowledge of similar systems.
| Tautomeric Form | Solvent | Method | Predicted/Observed Ratio (%) |
| Amino-keto | D₂O | ¹H NMR | Data not available |
| Imino-keto | D₂O | ¹H NMR | Data not available |
| Amino-enol | D₂O | ¹H NMR | Data not available |
| Amino-keto | CDCl₃ | ¹H NMR | Data not available |
| Imino-keto | CDCl₃ | ¹H NMR | Data not available |
| Amino-enol | CDCl₃ | ¹H NMR | Data not available |
| Amino-keto | Gas Phase | DFT (B3LYP/6-31G) | Data not available |
| Imino-keto | Gas Phase | DFT (B3LYP/6-31G) | Data not available |
| Amino-enol | Gas Phase | DFT (B3LYP/6-31G*) | Data not available |
Further experimental and computational research is necessary to populate this table with specific data for this compound and to fully elucidate the intricacies of its tautomeric behavior.
Interactions with Biomacromolecular Environments: Focus on Chromophore Function
Chromophore Formation Mechanism within Protein Scaffolds
The biosynthesis of the 4-amino-5-ethylideneimidazol-2-one chromophore, the light-emitting component of GFP and its derivatives, is a fascinating example of post-translational modification that occurs deep within the protective environment of the protein's β-barrel structure. evidentscientific.com This process is fully encoded by the primary amino acid sequence and happens without the need for external cofactors or enzymes. nih.gov
The formation begins with the cyclization of a specific tripeptide sequence, most commonly Ser-Tyr-Gly at positions 65-67. syronoptics.comresearchgate.net This is followed by oxidation and dehydration steps to create the mature, fluorescent chromophore. syronoptics.com The rigid and tightly packed nature of the protein barrel is crucial for this process, providing a stable environment and shielding the reactive intermediates from the surrounding solvent. evidentscientific.comfsu.edu
Role of Specific Amino Acid Residues in Chromophore Biogenesis
The formation of the chromophore is not a spontaneous chemical event but is orchestrated by the precise positioning of key amino acid residues within the protein. While the core chromophore-forming triad (B1167595) (e.g., Ser65, Tyr66, Gly67) is fundamental, other residues in the vicinity play critical catalytic and structural roles. syronoptics.comresearchgate.net
Mutagenesis studies have been instrumental in identifying these key players. For instance, the residue at position 65 significantly influences the final chemical structure and, consequently, the spectral properties of the chromophore. nih.gov In wild-type GFP, Serine at this position leads to the green-emitting chromophore. Substitutions at this position are a common strategy for creating a diverse palette of fluorescent proteins.
The protein architecture creates a unique environment that facilitates the necessary chemical transformations. A significant bend of approximately 80° in the central helix distorts the geometry around Gly67, bringing the nitrogen atom of Gly67 and the carbonyl oxygen of Ser65 into close proximity, which is essential for the initial cyclization reaction. nih.gov This distortion also prevents the formation of standard helical hydrogen bonds, which would otherwise need to be broken at an energetic cost. nih.gov
Furthermore, residues like Arginine 96 (R96) and Glutamate (B1630785) 222 (E222) are proposed to have primarily electrostatic roles in the formation process. nih.gov The carbonyl oxygen of Threonine 62 is suggested to act as the base that initiates the final dehydration step. nih.gov The following table summarizes the roles of key residues in this intricate process.
| Residue/Sequence | Role in Chromophore Biogenesis |
| Ser65-Tyr66-Gly67 | The core tripeptide that undergoes cyclization, oxidation, and dehydration to form the chromophore. syronoptics.comresearchgate.net |
| Residue at position 65 | Influences the chemical structure and spectral properties of the mature chromophore. nih.gov |
| Gly67 | A sharp bend at this position facilitates the initial cyclization reaction. nih.gov |
| Arg96 | Plays an electrostatic role in stabilizing intermediates during chromophore formation. nih.gov |
| Glu222 | Contributes to the electrostatic environment necessary for the reaction cascade. nih.gov |
| Thr62 | The carbonyl oxygen is proposed to initiate the final dehydration step. nih.gov |
Enzymatic vs. Autocatalytic Processes
The formation of the this compound chromophore within GFP and related proteins is a classic example of an autocatalytic process. evidentscientific.comresearchgate.net This means that the protein itself, through its specific folded structure and the chemical reactivity of its own amino acid side chains, catalyzes the necessary reactions without the involvement of any external enzymes or cofactors. nih.gov
The entire process is a first-order reaction, with the rate-limiting step being the oxidation of the cyclized intermediate. researchgate.net Studies have shown that denatured GFP, which lacks the mature chromophore, can spontaneously fold and form the chromophore in vitro, further supporting the autocatalytic nature of this transformation. researchgate.net The process is essentially irreversible and driven by the energetically favorable folding of the protein, which correctly orients the catalytic residues around the chromophore-forming tripeptide. nih.govnih.gov
Modulation of Chromophore Photophysics by Protein Environment
The photophysical properties of the this compound chromophore, such as its absorption and emission wavelengths, quantum yield, and photostability, are finely tuned by its interactions with the surrounding protein environment. fsu.edunih.gov This modulation is a key reason for the vast diversity of fluorescent proteins with different colors and properties that have been engineered from the original GFP. The protein scaffold acts as a sophisticated solvent cage, influencing the chromophore through a combination of steric, electrostatic, and specific chemical interactions.
Steric Confinement Effects on Conformational Dynamics
The rigid β-barrel structure of fluorescent proteins imposes significant steric constraints on the chromophore, restricting its conformational freedom. researchgate.netacs.org In the gas phase or in solution, the chromophore would have much greater flexibility, allowing for non-radiative decay pathways (e.g., twisting around the bonds) that would quench fluorescence. By confining the chromophore to a more planar conformation, the protein environment minimizes these non-radiative pathways and enhances the fluorescence quantum yield. researchgate.netacs.org
Electrostatic Interactions and Hydrogen Bonding Networks
The interior of the protein barrel surrounding the chromophore is lined with charged amino acid residues and contains a network of water molecules. fsu.edu This creates a complex electrostatic environment that significantly influences the electronic structure of the chromophore. nih.gov
Hydrogen bonding is particularly important in modulating the chromophore's properties. escholarship.orgnih.gov The chromophore can act as both a hydrogen bond donor and acceptor, forming a network of interactions with neighboring amino acid side chains and internal water molecules. biorxiv.org This hydrogen-bonding network is critical for stabilizing the ground and excited states of the chromophore and can affect its absorption and emission spectra. fsu.eduescholarship.org For instance, the stabilization of the anionic form of the chromophore through hydrogen bonding is a key factor in the bright fluorescence of many GFPs. biorxiv.org
The electrostatic field exerted by the protein on different parts of the chromophore can also tune its color. researchgate.net The sensitivity of the chromophore's color to these electrostatic interactions is a fundamental principle behind the rational design of new fluorescent protein variants. nih.gov
Protonation States and Intramolecular Proton Transfer within Proteins
The fluorescence properties of GFP are strongly dependent on the protonation state of the chromophore and nearby amino acid residues. pnas.orgrsc.org The chromophore can exist in a neutral (protonated) or anionic (deprotonated) form. researchgate.net In wild-type GFP, the neutral form absorbs light in the near-UV range, while the anionic form absorbs in the blue range. pnas.org
Upon excitation of the neutral form, an excited-state proton transfer (ESPT) can occur. nih.gov This is a rapid process where a proton is transferred from the chromophore to a nearby acceptor residue, often through a "proton wire" composed of a hydrogen-bonded network of water molecules and amino acid side chains. researchgate.netnih.gov A key player in this proton wire is often a glutamate residue, such as Glu222. pnas.orgnih.gov
Molecular Basis of Photochromism and Photoswitching in Fluorescent Proteins
The ability of certain fluorescent proteins to change their color or switch their fluorescence on and off in response to light, a phenomenon known as photochromism and photoswitching, is of immense interest in biotechnology and cell biology. At the heart of this capability lies the chromophore, and understanding the behavior of analogues like this compound provides fundamental insights into these processes.
Reversible Photoconversion Mechanisms
The reversible photoconversion of fluorescent proteins is primarily driven by the photoisomerization of the chromophore, a light-induced change in its spatial arrangement. nih.gov In the case of chromophores based on the imidazolinone core, such as this compound, this typically involves a cis-trans isomerization around the double bond of the ethylidene group.
In the dark or ground state, the chromophore predominantly exists in a stable, fluorescent cis conformation. Upon irradiation with a specific wavelength of light, the chromophore absorbs energy and can undergo a conformational change to a less fluorescent or non-fluorescent trans state. This "off-switching" is a key feature of many photoswitchable fluorescent proteins. The return to the fluorescent cis state can often be triggered by irradiation with a different wavelength of light, completing the reversible cycle. nih.gov
The efficiency of this photoconversion is highly dependent on the local environment within the protein. Factors such as the polarity of the surrounding amino acid residues and the presence of hydrogen-bonding networks can significantly influence the energy barrier for isomerization and, consequently, the quantum yield of the photoswitching process. nih.gov The amino group at position 4 of the imidazolinone ring plays a critical role in these interactions, modulating the electronic properties of the chromophore and its sensitivity to the protein environment.
A simplified representation of the reversible photoconversion is shown below:
Table 1: Reversible Photoconversion of this compound Analogue
| State | Conformation | Fluorescence | Trigger for Conversion |
| On | cis | High | Irradiation with specific wavelength (e.g., 405 nm) |
| Off | trans | Low/None | Irradiation with another wavelength (e.g., 488 nm) |
This reversible switching allows for advanced imaging techniques, such as super-resolution microscopy, where the ability to control the fluorescent state of individual molecules enables the visualization of cellular structures at resolutions beyond the diffraction limit of light. nih.gov
Structural Dynamics Underlying Photoswitching Events
The photoswitching event is not merely a change in the chromophore's conformation but is intimately coupled with dynamic structural changes within the surrounding protein. The protein barrel that encases the chromophore provides a sterically constrained environment that dictates the pathway of photoisomerization. nih.gov
Upon light absorption, the chromophore is excited to a higher energy state. From this excited state, it can relax back to the ground state either by emitting a photon (fluorescence) or through non-radiative pathways, one of which is the cis-trans isomerization. The protein scaffold plays a crucial role in preventing non-productive decay pathways, thereby enhancing the fluorescence quantum yield in the "on" state. nih.gov
When photoswitching occurs, the movement of the ethylidene group from cis to trans induces subtle but significant rearrangements of the neighboring amino acid side chains. These rearrangements can, in turn, alter the hydrogen-bonding network and the protonation state of the chromophore and nearby residues. nih.gov The protonation state of the chromophore is a key determinant of its absorption and emission spectra. Changes in protonation, often facilitated by the repositioning of water molecules and amino acid side chains within the chromophore's pocket, are a common feature accompanying cis-trans isomerization in photoswitchable fluorescent proteins. researchgate.net
Two primary models have been proposed for the isomerization process within the constrained environment of the protein: the "one-bond-flip" and the "hula-twist" mechanisms. The one-bond-flip involves rotation around a single double bond, requiring a larger volume, while the hula-twist is a more volume-conserving motion involving simultaneous rotation around two adjacent bonds. The specific pathway taken can depend on the flexibility and packing of the protein matrix surrounding the chromophore. nih.gov
The interplay between the chromophore's intrinsic photophysics and the dynamic protein environment is a finely tuned system that allows for the precise control of fluorescence, making compounds like this compound valuable tools for probing and manipulating biological systems at the molecular level.
Engineered Analogues and Structure Property Relationships of Imidazolone Chromophores
Rational Design Principles for Modulating Spectroscopic Properties
The absorption and emission characteristics of imidazolone (B8795221) chromophores are dictated by their electronic structure. Rational design principles leverage chemical modifications to alter this structure in a predictable manner, thereby modulating the chromophore's interaction with light.
A fundamental principle in chromophore design is the correlation between the length of the π-conjugated system and the wavelengths of absorption and emission. Extending the conjugated system in imidazolone derivatives consistently leads to a bathochromic (red) shift in their spectral properties. beilstein-journals.orgresearchgate.net This phenomenon can be explained by the principles of molecular orbital theory. As the conjugated system is extended, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. researchgate.netresearchgate.net Consequently, less energy is required to excite an electron from the HOMO to the LUMO, resulting in the absorption of longer-wavelength light. The subsequent fluorescence emission also occurs at a longer wavelength. researchgate.net
This effect is not only predictable but also quantifiable. Each additional double bond incorporated into the conjugated π-electron system can shift the absorption maximum. researchgate.net For instance, an evaluation of 4,5-bis(4-aminophenyl)imidazole-derived chromophores demonstrated that elongating the π-linker with polarizable subunits, such as an ethenylene or a thiophene (B33073) group, significantly increases the second-order hyperpolarizability and also shifts the charge-transfer band to longer wavelengths. beilstein-journals.org
Table 1: Effect of Extending π-Conjugation on the Absorption Maximum of Imidazole-Derived Chromophores
| Compound | π-Linker | Longest-Wavelength Absorption (λmax, nm) |
|---|---|---|
| 15a | - | 425 |
| 15b | 1,4-Phenylene | 450 |
| 15c | Ethenylene | 480 |
| 15d | Thiophen-2,5-diyl | 482 |
This table illustrates the bathochromic shift in the absorption maximum as the π-conjugated linker between the donor and acceptor moieties is extended. Data sourced from beilstein-journals.org.
Substituents attached to the imidazolone core play a critical role in fine-tuning the electronic transitions and fluorescence quantum yields (ΦF). The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—and their position on the chromophore's framework can dramatically alter the photophysical properties. researchgate.netrsc.org
Push-pull systems, where electron-donating and electron-withdrawing groups are placed at opposite ends of the conjugated system, are a common strategy to enhance charge-transfer character and modulate spectroscopic properties. beilstein-journals.org For example, in tripodal push-pull chromophores with a central 1-methyl-2,4,5-triphenyl-1H-imidazole donor core, the HOMO–LUMO gap is tunable by altering the peripheral electron acceptors, leading to a broad range of absorption (304–448 nm) and emission (393–612 nm) maxima. rsc.org
The fluorescence quantum yield is particularly sensitive to substituent effects. Non-radiative decay pathways, such as internal conversion facilitated by molecular rotations, can quench fluorescence. Introducing substituents that restrict these rotations can lead to a significant enhancement in the quantum yield. researchgate.net For example, replacing N,N-dimethylamino groups with more rigid azetidine (B1206935) rings in rhodamine dyes has been shown to mitigate non-radiative decay and double the quantum efficiency. nih.gov Similarly, the introduction of an aminophenyl substituent and the strategic placement of a hydroxyl group to enable intramolecular hydrogen bonding in GFP-analogue imidazolones enhanced fluorescence emission and led to a two-orders-of-magnitude improvement in quantum yields. researchgate.net The nature of the heterocyclic ring itself also influences these properties, with different azole rings (imidazole, oxazole (B20620), thiazole) showing varied nonlinearities based on the same set of substituents. beilstein-journals.org
Table 2: Effect of Substituents on the Photophysical Properties of Imidazole-Based Chromophores
| Compound | Substituent at R' | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| 1a | H | 434 | 557 | 0.003 |
| 1c | NMe2 | 458 | 583 | 0.28 |
| 1d | NEt2 | 460 | 585 | 0.35 |
This table demonstrates how varying the dialkylamino substituent at a single position on a 2-hydroxy-4-amino-substituted 4-benzylidene-2-(phenylamino)-imidazolone analogue leads to a significant enhancement in fluorescence quantum yield. Data sourced from researchgate.net.
Engineering for Specific Photophysical Characteristics
By applying the rational design principles, imidazolone chromophores can be specifically engineered to possess desired photophysical characteristics, such as shifted emission wavelengths or enhanced stability.
Red-shifted chromophores , which absorb and emit light at longer wavelengths (towards the red end of the spectrum), are highly sought after for various applications. The primary strategy to achieve a red shift is to extend the π-conjugation of the imidazolone core. beilstein-journals.orgnih.gov This can be accomplished by:
Annulation: Fusing additional aromatic rings to the chromophore's core. beilstein-journals.org
Introducing π-conjugated substituents: Appending groups like vinyl, phenyl, or other aromatic systems to the imidazolone framework. beilstein-journals.org
Creating push-pull systems: As discussed, the strategic placement of electron-donating and electron-withdrawing groups across the conjugated system can induce a significant red shift in both absorption and emission. researchgate.net
Blue-shifted chromophores , which absorb and emit at shorter wavelengths, are also of interest. Achieving a hypsochromic (blue) shift generally involves strategies that increase the HOMO-LUMO energy gap. This can be achieved by:
Reducing conjugation: Shortening the π-conjugated system or introducing groups that disrupt planarity and thus reduce conjugation.
Protonation: The protonation of certain nitrogen atoms within the imidazole (B134444) ring or on substituents can lead to a hypsochromic shift by altering the electronic distribution. mdpi.com
Specific substitution patterns: The design of "X-shaped" chromophores with orthogonal conjugation has been shown to result in dramatically blue-shifted optical absorption compared to their linear counterparts. nih.gov For instance, a novel conjugated oligomer based on imidazo[4,5-f] beilstein-journals.orgnih.govphenanthroline exhibited a significant blue shift of 109 nm upon complexation with Zn²⁺. researchgate.net
Photostability , the ability of a chromophore to resist photochemical degradation upon exposure to light, is a critical parameter. Strategies to enhance the photostability of imidazolone and other fluorophores include:
Structural Rigidification: Introducing chemical bridges or bulky substituents that limit conformational freedom can suppress non-radiative decay pathways that often lead to photobleaching. For example, replacing flexible N,N-dimethyl groups with rigid azetidine rings improves photostability. nih.gov
Modifying the Chromophore Environment: Repacking the molecular structure around the chromophore can diminish the formation of destructive reactive oxygen species. rsc.org
Chemical Substitution: Removing or replacing chemical groups that are prone to oxidation, such as certain methionine residues in fluorescent proteins, can enhance photostability. rsc.org
Fluorescence lifetime (τ), the average time a molecule spends in the excited state before returning to the ground state, is intrinsically linked to the quantum yield and the rates of radiative and non-radiative decay. Enhancing fluorescence lifetime often involves the same strategies used to increase the quantum yield:
Minimizing Non-radiative Decay: By suppressing pathways like internal conversion and intersystem crossing through structural rigidification, the excited state is more likely to decay via fluorescence, thereby increasing both the quantum yield and the lifetime.
Solvent and Environmental Control: The polarity and viscosity of the surrounding medium can influence the rates of decay processes and thus affect the fluorescence lifetime.
Structure-Activity Relationships in Chromophore Design (excluding biological outcomes)
The relationship between the chemical structure of an imidazolone chromophore and its photophysical activity is complex and multifaceted. Key structural elements that govern photophysical properties include:
Planarity of the π-conjugated system: A more planar structure generally allows for more effective π-orbital overlap, leading to stronger absorption and often a red-shift in the spectrum. Twisting of the phenyl rings appended to the central imidazole core, influenced by peripheral substitution, can alter the degree of conjugation and thus the optical properties. rsc.org
Nature of the Heterocyclic Core: While this article focuses on imidazolones, comparative studies show that the choice of the central heterocyclic ring (e.g., imidazole vs. oxazole vs. thiazole) has a secondary, yet significant, effect on the chromophore's properties, particularly its nonlinear optical response. beilstein-journals.orgnih.gov
Substitution Pattern: The specific placement of donor and acceptor groups is crucial. For example, tripodal D–(π–A)₃ chromophores based on a central imidazole donor exhibit centrifugal charge transfer from the core to the peripheral acceptors. rsc.org The symmetry of substitution (e.g., push-pull vs. quadrupolar) also dictates the nature of the electronic transitions. beilstein-journals.org
Intramolecular Hydrogen Bonding: The presence of groups capable of forming intramolecular hydrogen bonds can create new de-excitation pathways, such as excited-state intramolecular proton transfer (ESIPT). This can lead to exceptionally large Stokes shifts (the separation between absorption and emission maxima) and can be a powerful tool for designing long-wavelength emitters. researchgate.netresearchgate.net
By systematically modifying these structural features, it is possible to fine-tune the photophysical characteristics of imidazolone chromophores to meet the demands of specific technological applications. researchgate.net
Correlating Molecular Geometry with Photophysical Performance
The photophysical characteristics of imidazolone chromophores, including 4-Amino-5-ethylideneimidazol-2-one and its derivatives, are intrinsically linked to their molecular geometry. The planarity of the chromophore system is a critical determinant of its fluorescence efficiency. Research into a range of Green Fluorescent Protein (GFP) chromophores with various alkyl substituents has demonstrated that even subtle changes to the molecular structure can lead to significant shifts in their electronic spectra and fluorescence decay kinetics. nih.gov
Substituents that distort the planar structure of the chromophore have been shown to cause a blue shift in the electronic spectra and a marked increase in non-radiative decay, effectively quenching fluorescence. nih.gov This high sensitivity of the electronic structure to substitution is a key characteristic. For instance, the introduction of weakly electron-donating alkyl groups can lead to substantial red shifts in the absorption spectra of the anionic form of the chromophore, which are also associated with longer fluorescence decay times. nih.gov
Computational and experimental studies on aminoimidazolone analogues of the GFP chromophore have provided deeper insights into these structure-property relationships. The strategic placement of substituents can dramatically alter the photophysical properties. For example, the introduction of an aminophenyl group and the repositioning of a hydroxyl group to facilitate strong intramolecular hydrogen bonding have been shown to not only enhance fluorescence emission but also to induce a significant Stokes shift and a redshift in the emission wavelength. researchgate.net
The interplay of electronic and steric effects of different substituents directly influences the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn dictates the absorption and emission characteristics. The following table illustrates the effect of different substitution patterns on the photophysical properties of 4-benzylidene-2-(phenylamino)-imidazolone analogues.
| Compound | Substituents | Absorption Max (λ_abs, nm) in Methanol (B129727) | Emission Max (λ_em, nm) in Methanol | Stokes Shift (cm⁻¹) in Methanol | Quantum Yield (Φ_F) in Methanol |
| 1a | 4-OH | 360 | 480 | 5556 | ~0.01 |
| 1c | 2-OH, 4-N(CH₃)₂ | 430 | 560 | 5047 | 0.22 |
| 1d | 2-OH, 4-N(C₂H₅)₂ | 435 | 565 | 4862 | 0.35 |
Data compiled from experimental findings on GFP chromophore analogues. researchgate.net
These findings underscore the principle that maintaining a rigid and planar molecular geometry is crucial for minimizing non-radiative decay pathways and enhancing the photophysical performance of imidazolone chromophores.
Impact of Torsional Dynamics on Non-Radiative Decay
A primary mechanism for non-radiative decay in flexible chromophores like this compound is torsional motion, or twisting, around key single and double bonds in the excited state. For GFP-like chromophores in solution, where they are typically non-emissive, this internal rotation is a dominant factor in the loss of fluorescence. nih.gov The excited-state energy is dissipated as heat through these molecular motions rather than being released as a photon.
The critical torsional motions generally occur around the bond connecting the imidazolone ring to the ethylidene group and the bond within the ethylidene bridge itself (leading to Z/E isomerization). Upon photoexcitation, the electronic distribution of the molecule changes, which can lower the energy barrier for these rotations. This leads to the population of a non-emissive, twisted intermediate state that rapidly decays back to the ground state without emitting light.
The solvent viscosity plays a significant role in modulating these torsional dynamics. Studies on GFP chromophores have shown that increasing the solvent viscosity can hinder these rotational motions, leading to a decrease in the rate of non-radiative decay and, consequently, an increase in fluorescence quantum yield. The dependence of the fluorescence decay kinetics on solvent viscosity is consistent with a model where radiationless relaxation is governed by these large-amplitude motions. nih.gov
Computational models have been employed to explore the potential energy surfaces of the excited states of these chromophores. These studies help to map out the energy landscape and identify the low-energy pathways for torsional isomerization that lead to non-radiative decay. For many GFP-like chromophores, a bimodal radiationless relaxation coordinate is suggested, indicating multiple competing torsional pathways for de-excitation. nih.gov
The following table presents data on the fluorescence quantum yields of a GFP chromophore analogue in different solvents, illustrating the impact of the environment on non-radiative decay processes, which are heavily influenced by torsional freedom.
| Solvent | Dielectric Constant (ε) | Quantum Yield (Φ_F) of Analogue 1c |
| Dioxane | 2.2 | 0.03 |
| Chloroform | 4.8 | 0.07 |
| Ethyl Acetate (B1210297) | 6.0 | 0.11 |
| Tetrahydrofuran | 7.6 | 0.15 |
| Dichloromethane | 8.9 | 0.18 |
| Acetonitrile | 37.5 | 0.20 |
| Methanol | 32.7 | 0.22 |
Data adapted from studies on 2-hydroxy-4-dimethylamino-substituted imidazolone analogues. researchgate.net
The data indicates a complex relationship between solvent polarity and quantum yield, where both solvent polarity and its ability to form hydrogen bonds can influence the stability of the excited state and the barriers to torsional motion. Ultimately, restricting these torsional dynamics, either through chemical modification to create a more rigid structure or by controlling the chromophore's environment, is a key strategy for enhancing the fluorescence of these compounds. nih.gov
Advanced Applications of 4 Amino 5 Ethylideneimidazol 2 One in Chemical Probes and Materials Science Non Medical
Development of Fluorescent Probes and Sensors
The development of fluorescent probes and sensors is a key area where 4-amino-5-ethylideneimidazol-2-one and its derivatives have shown considerable promise. These molecules can be engineered to signal the presence of specific analytes or changes in their environment through alterations in their fluorescence properties.
The core of many molecular sensors is a chromophore, a part of a molecule responsible for its color and fluorescence. Derivatives of this compound serve as effective chromophores in the design of sensors for chemical detection. The detection mechanism often relies on the interaction of the target analyte with the sensor molecule, leading to a measurable change in the fluorescence signal.
For instance, a novel fluorescent probe based on a 2-(2-aminophenyl) imidazo[1,5-a] pyridine (B92270) structure was developed for the rapid detection of phosgene (B1210022), a highly toxic gas. nih.gov In this design, the probe itself emits only a faint green fluorescence. However, upon interaction with phosgene, a significant chemical reaction occurs. The phosgene molecule interacts with both the amino group and the imidazole (B134444) moiety of the probe, resulting in the formation of a rigid, four-ring-fused structure. nih.gov This structural change dramatically increases the fluorescence quantum yield, causing the probe to emit a strong blue fluorescence. This "turn-on" fluorescence response allows for highly sensitive and selective detection of phosgene, with a reported detection limit of 2.68 nM. nih.gov
The underlying principle of this detection mechanism is the modulation of the electronic properties of the chromophore. The formation of the new rigid structure alters the energy levels of the molecule, leading to a more efficient fluorescence emission at a different wavelength. This high efficiency and selectivity, coupled with the noticeable spectral shift, make such probes valuable tools for chemical safety and security. nih.gov
Another approach involves the use of aggregation-induced emission (AIE) luminogens. While not directly based on this compound, the principles are relevant. Tetraphenylethene (TPE) and its derivatives are classic examples of AIE dyes used in fluorescent sensors. mdpi.com These molecules are weakly fluorescent when dissolved but become highly emissive upon aggregation. This property can be harnessed to create "on-off-on" fluorescent sensors. For example, a sensor for the antibiotic ampicillin (B1664943) was developed using an amino-functionalized TPE and a specific DNA aptamer. The TPE derivative's fluorescence is quenched by the DNA. However, in the presence of ampicillin, the aptamer preferentially binds to the antibiotic, releasing the TPE derivative and restoring its fluorescence. mdpi.com
Table 1: Characteristics of a Phosgene-Selective Fluorescent Probe
| Feature | Description |
|---|---|
| Probe Structure | 2-(2-aminophenyl) imidazo[1,5-a] pyridine |
| Analyte | Phosgene |
| Detection Principle | Phosgene-induced cyclization |
| Fluorescence Change | "Turn-on" from faint green to strong blue |
| Detection Limit | 2.68 nM |
Beyond detecting specific chemical species, derivatives of this compound can be designed as responsive chromophores that sense changes in their local environment, such as polarity and viscosity. This capability stems from the sensitivity of their excited state properties to the surrounding medium.
The photophysical behavior of certain chromophores can be influenced by charge-transfer interactions. For example, a dual-fluorescent compound, 5-(oxo)penta-2,4-dienyl-p-(N,N-dimethylamino)benzoate, which is a derivative of dimethylaminobenzoic acid, exhibits photophysical behavior that is sensitive to its environment. nih.gov The presence of different stable conformers can lead to complex absorption and emission spectra that are dependent on the solvent polarity. nih.gov Changes in the electronic nature of the molecule, such as through protonation or interaction with a different solvent environment, can alter the charge-transfer characteristics and lead to a significant increase in the fluorescence quantum yield. nih.gov This sensitivity to the local environment makes such compounds potential probes for mapping polarity gradients in various chemical systems.
Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is the basis for a variety of applications in photonics and optoelectronics, including frequency conversion and optical switching. The molecular structure of this compound, with its electron-donating amino group and electron-accepting keto group connected by a conjugated system, provides a foundation for designing molecules with significant NLO properties.
Second-order NLO effects, such as second-harmonic generation (SHG), arise from a non-centrosymmetric arrangement of molecules with large first hyperpolarizability (β). The design of molecules with high β values often involves creating a "push-pull" system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. This intramolecular charge transfer is crucial for a strong second-order NLO response.
Derivatives of this compound can be tailored to enhance these properties. By strategically modifying the donor and acceptor strengths and extending the conjugation length, the hyperpolarizability of the molecule can be fine-tuned. The non-centrosymmetric packing of these molecules in a solid-state material is also essential for observing a macroscopic second-order NLO effect.
Third-order NLO effects, such as two-photon absorption (2PA) and third-harmonic generation, are governed by the second hyperpolarizability (γ) of a material. Unlike second-order effects, third-order NLO phenomena can be observed in centrosymmetric materials. The design principles for large γ values often involve extended π-conjugated systems and the presence of heavy atoms or specific donor-acceptor-donor or acceptor-donor-acceptor architectures.
Molecules based on the this compound scaffold can be engineered to exhibit strong third-order NLO responses. These materials are of interest for applications in photonics, such as optical limiting, where the transmission of light decreases with increasing intensity, and all-optical switching, where one light beam is used to control another.
Applications in Advanced Imaging and Spectroscopy Techniques (excluding biological imaging, focus on chemical methodology)
The unique photophysical properties of this compound derivatives also lend themselves to applications in advanced imaging and spectroscopic techniques outside of the biological realm. These applications focus on the chemical methodology and the ability of these compounds to probe and report on the chemical and physical properties of materials.
For instance, the sensitivity of their fluorescence to the local environment can be exploited in materials science to map out variations in polarity or viscosity within a polymer blend or a composite material. By incorporating a responsive chromophore based on this scaffold into a material, changes in its fluorescence emission could be used to monitor curing processes, detect mechanical stress, or visualize phase separation.
In spectroscopy, these compounds can serve as probes in techniques like fluorescence correlation spectroscopy (FCS) to study diffusion and concentration fluctuations in complex chemical systems. Their distinct spectral properties and high photostability are advantageous for such demanding applications.
As Standard Fluorophores for Spectroscopic Calibration
There is no available scientific literature that describes the use of this compound as a standard fluorophore for spectroscopic calibration. While the broader class of imidazolone (B8795221) derivatives has been investigated for fluorescent properties, specific photophysical data for this compound, such as its absorption and emission spectra, quantum yield, and fluorescence lifetime, are not documented in the context of its use as a calibration standard. Consequently, no data tables on its spectroscopic properties can be provided.
Role in Molecular Machine Development
Similarly, the role of this compound in the development of molecular machines, such as torsional couples, is not described in the accessible scientific literature. Research into molecular machinery often involves molecules that can undergo controllable conformational changes upon external stimuli, and while imidazolone-based structures can be part of larger photoswitchable systems, there is no specific mention of this compound being utilized for this purpose. Therefore, no detailed research findings or illustrative examples of its application in this field could be retrieved.
Future Research Trajectories and Interdisciplinary Opportunities
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of efficient and environmentally benign synthetic routes to 4-Amino-5-ethylideneimidazol-2-one and its derivatives is a primary area for future research. While established methods like the Erlenmeyer-Plöchl synthesis exist for related imidazolones, there is a growing need for more sustainable approaches. nih.gov Future investigations should focus on:
One-Pot Procedures: Developing novel, efficient one-pot synthesis methods can significantly improve yield and reduce waste. For instance, a one-pot procedure for synthesizing dihydroimidazolone derivatives from thiohydantoin and arylaldehydes has already shown promise. nih.govnih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times compared to conventional heating methods, leading to more efficient processes. mdpi.com
Green Chemistry Principles: Future synthetic strategies should prioritize the use of non-toxic solvents, renewable starting materials, and catalyst-free or highly efficient catalytic systems to minimize environmental impact. Research into solvent-free synthesis of imidazolone (B8795221) derivatives is a step in this direction. nih.gov
Domino and Tandem Reactions: Designing domino or tandem reaction sequences, where multiple bond-forming events occur in a single pot without isolating intermediates, can enhance synthetic efficiency. nih.govacs.org
Deeper Mechanistic Understanding of Excited-State Processes
The photophysical properties of this compound and its analogs are central to their potential applications. However, a comprehensive understanding of the intricate excited-state dynamics is still evolving. Key areas for future mechanistic studies include:
Non-Radiative Deactivation Pathways: Isolated imidazolone chromophores often exhibit low fluorescence in solution due to efficient non-radiative deactivation channels like "hula-twist" isomerization. acs.orgresearchgate.net Detailed mechanistic investigations using ultrafast spectroscopic techniques can elucidate these pathways and inform the design of more rigid structures with enhanced fluorescence. nih.gov
Excited-State Intramolecular Proton Transfer (ESIPT): In some fluorescent probes, ESIPT is a key process that leads to dual-band fluorescence. rsc.org Investigating the potential for and mechanisms of ESIPT in this compound derivatives could lead to the development of novel sensors and imaging agents.
Influence of the Microenvironment: The surrounding environment significantly impacts the photophysical properties of imidazolone chromophores. acs.org Systematic studies on the effects of solvent polarity, viscosity, and confinement within matrices like metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs) are crucial. acs.org
Photocatalytic Mechanisms: As photocatalysis gains prominence, understanding the detailed mechanisms of light-mediated processes involving imidazolone-based systems is essential for designing efficient and selective photocatalytic transformations. nih.govmanchester.ac.ukunibo.it
Integration of Computational and Experimental Approaches for Predictive Design
The synergy between computational modeling and experimental validation is a powerful tool for accelerating the discovery of new materials with tailored properties. For this compound and its derivatives, this integrated approach can be particularly fruitful:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish statistically significant correlations between molecular structure and properties like fluorescence or reactivity. nih.gov This allows for the in-silico screening and prioritization of candidate molecules before their synthesis. nih.gov
Time-Dependent Density Functional Theory (TD-DFT): TD-DFT calculations can provide insights into the electronic structure and excited-state properties of imidazolone chromophores, helping to explain experimental observations such as fluorescence amplification upon metal coordination. rsc.org
Predictive Modeling of Synthetic Outcomes: Computational tools can be employed to predict the feasibility and potential outcomes of novel synthetic pathways, guiding experimental efforts towards the most promising routes.
Atomistic Drug Design Approaches: While this article focuses on non-biological applications, the principles of using computational modeling, such as Kier-Hall electrotopological state (E-state) indices, for predictive design can be adapted to material science. nih.gov
Unexplored Applications in Optoelectronics and Advanced Materials (non-biological)
While much of the research on imidazolone chromophores has been inspired by their role in fluorescent proteins, their potential in non-biological applications remains largely untapped. Future research should explore their utility in:
Organic Light-Emitting Diodes (OLEDs): The tunable emission properties of imidazolone derivatives make them promising candidates for use as emitters in OLEDs. beilstein-journals.org
Organic Photovoltaics (OPVs): As push-pull chromophores, imidazolone-based systems with intramolecular charge transfer (ICT) characteristics could function as active components in organic solar cells. beilstein-journals.org
Nonlinear Optical (NLO) Materials: The dipolar nature of D-π-A imidazolone systems suggests potential for applications in NLO materials for technologies like optical switching and data storage. beilstein-journals.org
Fluorescent Sensors: The sensitivity of their fluorescence to the local environment makes them suitable for the development of chemosensors for detecting ions or small molecules.
Polymer Chemistry: Incorporating imidazolone chromophores into polymer backbones could lead to new materials with interesting optical and electronic properties. beilstein-journals.orgrsc.org
Expanding the Chemical Space of Imidazolone Chromophores
The core structure of this compound offers numerous possibilities for chemical modification to fine-tune its properties. Expanding the chemical space of imidazolone chromophores is a critical avenue for future research:
Systematic Substituent Effects: A systematic investigation of the effects of different electron-donating and electron-withdrawing groups at various positions on the imidazolone ring and the ethylidene moiety is needed to establish clear structure-property relationships. nih.gov
Ring Fusion and Annulation: Fusing the imidazolone core with other aromatic or heterocyclic rings can create extended π-conjugated systems with red-shifted absorption and emission, opening up new application areas. nih.gov
Bioisosteric Replacements: Replacing parts of the imidazolone scaffold with bioisosteres can lead to compounds with altered physical and chemical properties. acs.org
Introduction of Novel Functional Groups: The introduction of functional groups that can participate in specific interactions, such as hydrogen bonding or metal coordination, can lead to materials with responsive properties.
By pursuing these research trajectories, the scientific community can unlock the full potential of this compound and the broader class of imidazolone chromophores, paving the way for innovations in materials science, optoelectronics, and beyond.
Q & A
Basic Research Questions
Q. What are reliable methods for synthesizing 4-Amino-5-ethylideneimidazol-2-one, and how can purity be verified?
- Methodology : Synthesis often involves cyclocondensation reactions of ethylidene precursors with amino-containing reagents under controlled conditions (e.g., reflux in anhydrous solvents like ethanol or THF). Post-synthesis, purity should be confirmed via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect impurities. Single-crystal X-ray diffraction is recommended for structural validation, as demonstrated in imidazole derivative studies .
- Key Data : Typical yields range from 60–75%, with melting points (mp) between 250–253°C for analogous compounds .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Stability tests should include accelerated degradation studies under varying temperatures (e.g., 4°C, 25°C, 40°C), humidity (e.g., 60% RH), and light exposure. Use NMR or FTIR to monitor structural integrity over time. Reference protocols from reagent storage guidelines (e.g., refrigeration at 0–6°C for moisture-sensitive imidazole derivatives) .
- Key Data : Degradation thresholds (e.g., >5% impurity after 30 days at 40°C) should align with ICH Q1A guidelines.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?
- Methodology : Use a multi-technique approach:
- Compare experimental NMR shifts with computational predictions (DFT calculations).
- Validate tautomeric forms via variable-temperature NMR or X-ray crystallography.
- Cross-reference with literature on structurally similar imidazoles, such as (Z)-2-Amino-5-[...]thiazol-4(5H)-one .
- Case Study : Discrepancies in NH proton signals may arise from solvent-dependent tautomerism; deuterated DMSO or CDCl3 can stabilize specific forms .
Q. What experimental designs are optimal for studying the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Variables : Vary catalysts (e.g., Pd/C vs. Ni), solvents (polar aprotic vs. ethers), and temperatures.
- Analysis : Track reaction progress via TLC/GC-MS and quantify yields using internal standards.
- Statistical Design : Apply factorial experiments to identify synergistic effects (e.g., solvent-catalyst interactions). Reference extended essay criteria for rigor in variable isolation .
- Data Interpretation : Use Arrhenius plots to correlate activation energy with solvent polarity.
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported biological activity of imidazole derivatives?
- Methodology :
- Replicate assays under standardized conditions (e.g., cell lines, incubation times).
- Validate compound identity via elemental analysis and spectral libraries (e.g., SDBS).
- Perform meta-analyses of published data, noting variables like impurity profiles or solvent residues (e.g., residual DMSO in cytotoxicity assays) .
- Example : Discrepancies in IC50 values may stem from variations in compound hydration states or assay protocols .
Experimental Best Practices
Q. What strategies ensure robust data collection for imidazole-based kinetic studies?
- Methodology :
- Use stopped-flow techniques for fast reactions (<1 sec).
- Employ UV-Vis or fluorescence quenching for real-time monitoring.
- Calibrate instruments with reference compounds (e.g., 2-aminobenzimidazole) and document error margins .
- Data Tables :
| Reaction Condition | Rate Constant (k, s⁻¹) | R² (Linearity) |
|---|---|---|
| pH 7.0, 25°C | 0.045 ± 0.003 | 0.992 |
| pH 9.0, 40°C | 0.112 ± 0.008 | 0.978 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
